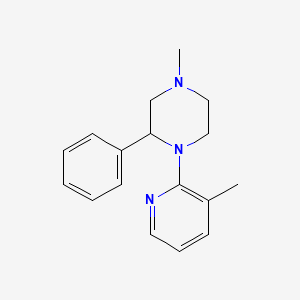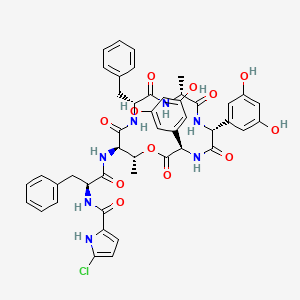
Cochinmicin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cochinmicin III is a natural product found in Microbispora with data available.
Wissenschaftliche Forschungsanwendungen
Endothelin Antagonism and Structure Analysis Cochinmicins, including Cochinmicin III, are identified as novel competitive endothelin antagonists, derived from Microbispora sp. This class of compounds, closely related in structure, offers promising potential in the realm of antagonizing endothelins, peptides involved in vasoconstriction and blood pressure regulation. The structural intricacies of Cochinmicins, including the alpha-amino acids and pyrrolecarboxylic acid present in their cyclic depsipeptide chains, lay the groundwork for exploring their therapeutic potential and understanding their mode of action (Lam et al., 1992) (Zink et al., 1992).
Synthesis and Biosynthesis The complexity of synthesizing Cochinmicin III, especially due to the racemization-prone nature of dihydroxyphenylglycine, a key constituent, has been an area of significant research. The total synthesis of Cochinmicin III, its variants like Cochinmicin VI, and the mapping of its biosynthesis pathways underscore the scientific intrigue surrounding this compound. The identification of the cochinmicin biosynthesis gene cluster, encoding a non-ribosomal peptide synthetase, opens avenues for novel synthetic approaches and potential therapeutic applications (Schnegotzki et al., 2022).
Quorum Sensing Inhibition in Bacteria Cochinmicin III's ability to inhibit cyclic-peptide-mediated quorum sensing in Gram-positive bacteria is a profound discovery. Quorum sensing is crucial for bacterial communication and virulence factor regulation. Cochinmicin III, alongside other cyclodepsipeptides like WS9326A and WS9326B, has shown potential as a therapeutic agent by targeting the agr/fsr system in bacteria like Staphylococcus aureus and Enterococcus faecalis. This revelation provides a promising avenue for developing new antibacterial strategies and understanding microbial communication and pathogenicity (Desouky et al., 2015).
Eigenschaften
CAS-Nummer |
143728-99-8 |
|---|---|
Produktname |
Cochinmicin III |
Molekularformel |
C46H46ClN7O12 |
Molekulargewicht |
924.361 |
IUPAC-Name |
N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C46H46ClN7O12/c1-23-40(59)53-38(27-17-29(55)21-30(56)18-27)45(64)54-39(28-19-31(57)22-32(58)20-28)46(65)66-24(2)37(44(63)51-34(42(61)48-23)15-25-9-5-3-6-10-25)52-43(62)35(16-26-11-7-4-8-12-26)50-41(60)33-13-14-36(47)49-33/h3-14,17-24,34-35,37-39,49,55-58H,15-16H2,1-2H3,(H,48,61)(H,50,60)(H,51,63)(H,52,62)(H,53,59)(H,54,64)/t23-,24-,34-,35+,37-,38-,39-/m1/s1 |
InChI-Schlüssel |
SHHDTFPTYUGWHB-GKDMNRBESA-N |
SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=C(N6)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



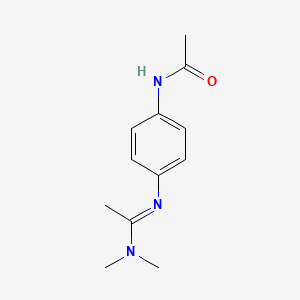

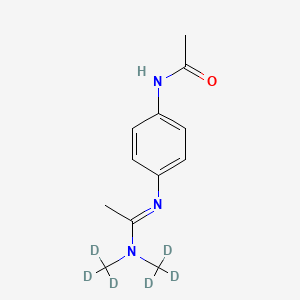
![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)
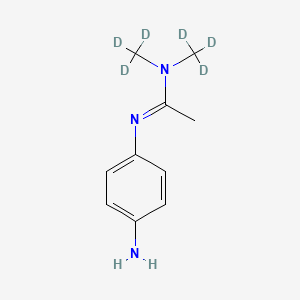
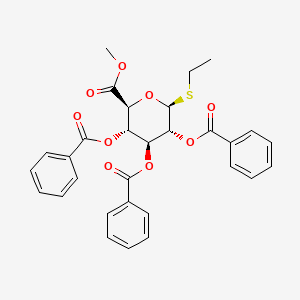
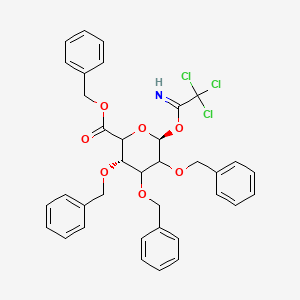
![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)
